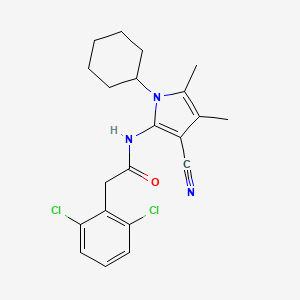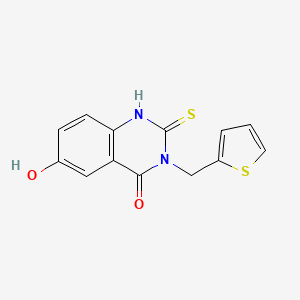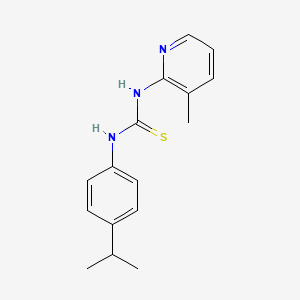![molecular formula C19H16F3N3O6 B7534752 [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)
[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate, also known as DAAO inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor involves the inhibition of D-amino acid oxidase (this compound), an enzyme that catalyzes the oxidative deamination of D-amino acids. This compound inhibitor binds to the active site of this compound, preventing the oxidation of D-amino acids and leading to an increase in their concentration in the brain and other tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor are primarily related to its ability to modulate D-amino acid metabolism. D-amino acids are known to play important roles in various physiological processes, including neurotransmission, hormone regulation, and immune function. By inhibiting this compound, this compound inhibitor can increase the levels of D-amino acids in the brain and other tissues, leading to changes in these physiological processes.
実験室実験の利点と制限
One of the main advantages of using [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor in lab experiments is its specificity for this compound. This allows researchers to selectively modulate D-amino acid metabolism without affecting other metabolic pathways. However, one limitation of using this compound inhibitor is its potential toxicity, which can vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for research on [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of D-amino acids in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, the use of this compound inhibitor as a tool compound to study the role of D-amino acid metabolism in these diseases is an area of active research.
合成法
The synthesis of [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor involves a multi-step process that includes the reaction of 3,5-dicarbamoylaniline with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 3-(trifluoromethyl)phenol. The final product is obtained after purification and isolation through column chromatography.
科学的研究の応用
[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound inhibitor has been shown to improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. In cancer research, this compound inhibitor has been investigated as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. In drug discovery, this compound inhibitor has been used as a tool compound to study the role of D-amino acid metabolism in various diseases.
特性
IUPAC Name |
[2-(3,5-dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O6/c20-19(21,22)12-2-1-3-14(7-12)30-9-16(27)31-8-15(26)25-13-5-10(17(23)28)4-11(6-13)18(24)29/h1-7H,8-9H2,(H2,23,28)(H2,24,29)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBJRJGXTYQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)OCC(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)


![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine](/img/structure/B7534712.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)
![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)

![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)
![4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)
